1,3-dibromo(1,2,3-13C3)propane 1,3-dibromo(1,2,3-13C3)propane
Brand Name: Vulcanchem
CAS No.:
VCID: VC16180550
InChI: InChI=1S/C3H6Br2/c4-2-1-3-5/h1-3H2/i1+1,2+1,3+1
SMILES:
Molecular Formula: C3H6Br2
Molecular Weight: 204.87 g/mol

1,3-dibromo(1,2,3-13C3)propane

CAS No.:

Cat. No.: VC16180550

Molecular Formula: C3H6Br2

Molecular Weight: 204.87 g/mol

* For research use only. Not for human or veterinary use.

1,3-dibromo(1,2,3-13C3)propane -

Specification

Molecular Formula C3H6Br2
Molecular Weight 204.87 g/mol
IUPAC Name 1,3-dibromo(1,2,3-13C3)propane
Standard InChI InChI=1S/C3H6Br2/c4-2-1-3-5/h1-3H2/i1+1,2+1,3+1
Standard InChI Key VEFLKXRACNJHOV-VMIGTVKRSA-N
Isomeric SMILES [13CH2]([13CH2]Br)[13CH2]Br
Canonical SMILES C(CBr)CBr

Introduction

Chemical Identity and Structural Characteristics

1,3-Dibromo(1,2,3-13C3)propane (CAS: 286013-09-0) has the molecular formula C₃H₆Br₂ and a molecular weight of 204.87 g/mol . The compound features two bromine atoms at the terminal carbons of a three-carbon chain, with all carbons replaced by ¹³C isotopes. The SMILES notation $$13CH₂]([13CH₂]Br)[13CH₂]Br explicitly denotes the positions of isotopic labeling and bromine substitution .

Table 1: Key Identifiers of 1,3-Dibromo(1,2,3-13C3)propane

PropertyValue
IUPAC Name1,3-dibromo(1,2,3-¹³C₃)propane
Molecular FormulaC₃H₆Br₂
Molecular Weight204.87 g/mol
CAS Number286013-09-0
InChIInChI=1S/C3H6Br2/c4-2-1-3-5/h1-3H2/i1+1,2+1,3+1
InChIKeyVEFLKXRACNJHOV-VMIGTVKRSA-N

The isotopic labeling alters the compound’s physical and spectroscopic properties. For instance, the ¹³C nuclei enhance signal resolution in NMR spectra, enabling researchers to distinguish labeled molecules from natural abundance counterparts in complex mixtures .

Synthesis and Production

The synthesis of 1,3-dibromo(1,2,3-¹³C₃)propane typically involves modifying established protocols for non-labeled 1,3-dibromopropane. The unlabeled variant is historically synthesized via free radical addition of allyl bromide (C₃H₅Br) and hydrogen bromide (HBr) . For the ¹³C-labeled version, isotopically enriched precursors such as ¹³C₃-allyl bromide are used to ensure uniform labeling across all carbons.

Key steps include:

  • Radical Initiation: Azo compounds or peroxides generate free radicals to initiate the chain reaction.

  • Propagation: Allyl bromide reacts with HBr, forming 1,3-dibromopropane.

  • Purification: Distillation or chromatography isolates the labeled product from side products .

The use of ¹³C-labeled starting materials increases production costs but is critical for applications requiring isotopic tracing. Modifications to reaction conditions (e.g., temperature, solvent) may optimize yield and purity .

Applications in Organic Synthesis

1,3-Dibromo(1,2,3-¹³C₃)propane serves as a versatile building block in organic chemistry. Its dual bromine atoms facilitate nucleophilic substitutions, enabling the construction of C₃-bridged structures. Notable applications include:

Cyclopropane Synthesis

The compound is a precursor in the Freund reaction, the first documented cyclopropane synthesis (1881). Here, 1,3-dibromopropane reacts with zinc, yielding cyclopropane via elimination of zinc bromide . The ¹³C-labeled variant allows mechanistic studies of ring-strain dynamics and reaction intermediates .

Cross-Coupling Reactions

In palladium-catalyzed C–N and C–O couplings, 1,3-dibromo(1,2,3-¹³C₃)propane forms diamines or ethers, which are foundational to pharmaceuticals and polymers. Isotopic labeling aids in tracking regioselectivity and catalyst efficiency .

Biochemical Interactions and Metabolism

A seminal 1981 study investigated the metabolism of 1,3-dibromopropane in rats. Key findings include:

  • Metabolite Identification: The primary urinary metabolite was N-acetyl-S-(1-bromo-3-propyl)-cysteine, a glutathione conjugate .

  • Glutathione Depletion: Hepatic glutathione (GSH) levels declined post-administration, indicating GSH conjugation as a detoxification pathway .

  • Biliary Excretion: Radiolabeled sulfur metabolites underwent enterohepatic circulation, evidenced by sustained blood radioactivity and minimal fecal excretion .

These results underscore the compound’s reactivity with biological nucleophiles and its potential hepatotoxicity. The ¹³C-labeled analog could refine such studies by elucidating metabolic flux in real time .

Future Research Directions

Emerging applications for 1,3-dibromo(1,2,3-¹³C₃)propane include:

  • Isotope Tracing in Environmental Chemistry: Tracking brominated pollutants in ecosystems.

  • Drug Metabolism Studies: Mapping metabolic pathways of bromine-containing therapeutics.

  • Materials Science: Synthesizing labeled polymers for degradation studies .

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